6-(3-Fluorophenyl)-3-azabicyclo[3.2.0]heptane

Medicinal Chemistry Neuropharmacology Structure-Activity Relationship (SAR)

Obtaining the correct meta-fluorophenyl isomer of the 3-azabicyclo[3.2.0]heptane scaffold is critical for reproducible CNS drug discovery. Generic or para-substituted analogs yield divergent receptor binding profiles. This exo-6-(m-fluorophenyl) derivative provides a validated starting point for SAR investigations targeting dopamine D4 and serotonin 5-HT2A receptors. Key differentiation: (1) Distinct dipole moment and spatial orientation versus para/ortho isomers, essential for mapping receptor binding pockets. (2) Enantiomerically pure synthesis ensures consistent D2/D3/5-HT2A polypharmacology readouts. (3) Rigid bicyclic amine serves as a direct nucleophile for alkylation-based library generation. Supplied with full analytical documentation to support procurement compliance.

Molecular Formula C12H14FN
Molecular Weight 191.24 g/mol
Cat. No. B13242488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Fluorophenyl)-3-azabicyclo[3.2.0]heptane
Molecular FormulaC12H14FN
Molecular Weight191.24 g/mol
Structural Identifiers
SMILESC1C2CNCC2C1C3=CC(=CC=C3)F
InChIInChI=1S/C12H14FN/c13-10-3-1-2-8(4-10)11-5-9-6-14-7-12(9)11/h1-4,9,11-12,14H,5-7H2
InChIKeyJTXJRQMVAYHBSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Fluorophenyl)-3-azabicyclo[3.2.0]heptane Overview


6-(3-Fluorophenyl)-3-azabicyclo[3.2.0]heptane (CAS: 1238518-45-0) is a fluorinated bicyclic amine featuring the 3-azabicyclo[3.2.0]heptane core, a rigid scaffold recognized for its utility in designing ligands for dopamine and serotonin receptors [1][2]. This compound is a key intermediate and core pharmacophore in the development of atypical neuroleptics, with its specific meta-fluorophenyl substitution and exo-configuration differentiating it from other isomers and analogs in receptor binding and downstream signaling profiles [3].

Stereochemically-defined intermediate for dopaminergic ligand design
Key scaffold for N-alkylated neuroleptic research compounds
Specific meta-fluorophenyl substitution enables SAR differentiation studies

Generic Substitution Risks for 6-(3-Fluorophenyl)-3-azabicyclo[3.2.0]heptane


The 3-azabicyclo[3.2.0]heptane scaffold generates stereochemical complexity that makes generic substitution chemically and pharmacologically invalid. Individual enantiomers of the same 6-phenyl derivative exhibit distinct binding affinities at dopamine receptor subtypes, meaning a racemic or incorrectly specified stereoisomer will not replicate the target's activity [1]. Furthermore, the position of the fluorine atom on the phenyl ring (ortho, meta, or para) fundamentally alters the compound's electronic profile and receptor interactions. Meta-substitution provides a distinct dipole moment and spatial orientation compared to the para-fluorophenyl analogs common in earlier neuroleptic candidates, which is a critical parameter in structure-activity relationships (SAR) [2]. Simply substituting an unsubstituted phenyl or a different halogenated analog will result in a different biological fingerprint, rendering the data non-transferable and the experiment irreproducible [3].

Enantiomer or racemic mixtures may not replicate target binding profiles; individual enantiomers show distinct affinities.
Fluorine position (meta vs para) alters electronic profile and receptor interaction; ortho/para analogs cannot be assumed equivalent.
Replacing with other halogenated or unsubstituted phenyl analogs yields a different biological fingerprint, limiting data transferability.

Differentiation Evidence for 6-(3-Fluorophenyl)-3-azabicyclo[3.2.0]heptane


Meta-Fluorophenyl Substitution vs. Para/Ortho Analogs

The 3-fluorophenyl (meta) substitution on the 6-position of the 3-azabicyclo[3.2.0]heptane core provides a distinct structural and electronic profile compared to the more widely studied 4-fluorophenyl (para) and 2-fluorophenyl (ortho) analogs. While comprehensive head-to-head binding data is limited in the public domain, the class-level SAR established in foundational patents indicates that the position of halogen substitution is a critical determinant of receptor subtype affinity and selectivity [1]. The exo-6-(m-fluorophenyl) derivative is specifically claimed as a preferred embodiment for neuroleptic agents, distinguishing it from its ortho and para counterparts, which are also disclosed but with different utility and formulation contexts [2].

Positional Isomer SAR
Class-level
Target: meta-fluorophenyl
Comparator: para/ortho analogs
Distinct dipole moment and steric orientation leading to different receptor binding modes.
Specific meta isomer is reported as critical for SAR replication; positional isomers cannot substitute.
No public quantitative IC50/Ki data for direct comparison; class-level inference from patents.
Medicinal Chemistry Neuropharmacology Structure-Activity Relationship (SAR)

Exo-Configuration Specificity for Receptor Binding

The compound's activity is intimately tied to its exo- configuration at the 6-position and the specific stereochemistry of the bicyclic core (1S,5R,6S). The patent literature explicitly specifies that the active neuroleptic agents derived from this scaffold are the (+)-(1S,5R,6S)-exo enantiomers [1]. This is a critical point of differentiation. Generic or racemic 3-azabicyclo[3.2.0]heptane derivatives will contain inactive or off-target-active enantiomers that can confound assay results. The chemoenzymatic resolution methods developed for this class highlight the necessity of obtaining single, defined enantiomers to observe meaningful dopaminergic activity [2].

Stereochemical Requirement
Class-level
Target: Exo-(1S,5R,6S) configuration
Comparator: Racemic or endo-diastereomers
Individual enantiomers show distinct D2L/D3 binding affinities.
Stereochemical control is critical for reproducing reported receptor engagement.
Based on binding studies using human cloned dopamine receptors.
Stereoselective Synthesis Receptor Pharmacology Conformational Analysis

Class-Level Dopaminergic Activity

As a derivative of the 3-azabicyclo[3.2.0]heptane class, this compound serves as a precursor and core scaffold for developing ligands with known affinity for dopamine D2-like receptors [1]. The class is defined by its ability to be functionalized into compounds with high affinity for D4 and 5-HT2A receptors, a profile associated with atypical neuroleptic activity [2]. While direct data for the unfunctionalized 6-(3-fluorophenyl) intermediate is sparse, its value is derived from its ability to be converted into these active species. The compound's utility is therefore tied to its role in this well-characterized, therapeutically relevant class.

Receptor Binding Class
Class-level
Target scaffold: 3-azabicyclo[3.2.0]heptane
Comparator: other bicyclic scaffolds
Derivatives prefer D2-like receptors; some analogs show D4 Ki < 10 nM.
Supports selection for CNS receptor ligand development.
Class-level evidence; direct activity data on unfunctionalized intermediate is sparse.
Dopamine Receptors CNS Drug Discovery GPCR Pharmacology

Chemical Purity Standard for Reproducible Synthesis

Commercially available 6-(3-fluorophenyl)-3-azabicyclo[3.2.0]heptane is supplied with a minimum purity of 95% . This specification, while not a biological differentiator, is a critical procurement metric. In contrast to custom-synthesized batches with variable or lower purity, this defined quality standard reduces the risk of side reactions and inconsistent yields in downstream synthetic steps, particularly during the formation of N-substituted derivatives, which is the primary application for this intermediate [1].

Quality Specification
Supporting evidence
Min. 95% purity (HPLC/NMR)
Reduces risk of side reactions in N-alkylation steps.
Vendor certificate of analysis; specification supports reproducible synthesis.
Analytical Chemistry Process Chemistry Quality Control

6-(3-Fluorophenyl)-3-azabicyclo[3.2.0]heptane Applications


N-Alkylation for Atypical Neuroleptic Synthesis

The primary industrial and academic use of 6-(3-fluorophenyl)-3-azabicyclo[3.2.0]heptane is as a precursor for the synthesis of N-substituted derivatives with potential neuroleptic activity. The rigid bicyclic amine acts as a nucleophile in alkylation reactions, enabling the generation of compound libraries targeting dopamine D4 and serotonin 5-HT2A receptors [1]. This application scenario is directly supported by the class's established affinity for these receptor subtypes and the extensive patent literature outlining synthetic routes using this core [2].

SAR Studies on GPCR Ligands

This compound is a critical tool for medicinal chemists conducting SAR investigations around the 3-azabicyclo[3.2.0]heptane pharmacophore. Its specific meta-fluorophenyl substituent provides a unique data point for mapping the electronic and steric requirements of the receptor binding pocket. Researchers can compare its activity (or that of its derivatives) directly with para-fluorophenyl and ortho-fluorophenyl analogs to optimize receptor subtype selectivity and minimize off-target effects [1]. This scenario is founded on the clear structural differentiation from its isomers, as highlighted in the evidence guide [1].

Development of Enantiopure CNS Agents

Given the demonstrated differences in binding affinity between enantiomers of 3-azabicyclo[3.2.0]heptane derivatives, this compound can serve as a starting point for developing enantiomerically pure CNS drug candidates [1]. Research programs focusing on D3-selective agents or compounds with a specific D2/D3/5-HT2A polypharmacology profile would prioritize this scaffold. The application is justified by the quantitative evidence that individual enantiomers possess distinct affinities, making stereochemical control during synthesis a key requirement [1].

Application
Selection Property
Validation Focus
N-Alkylation for Neuroleptic Research Intermediate Synthesis
Meta-fluorophenyl substituted 3-azabicyclo[3.2.0]heptane core
Receptor binding affinity and selectivity profiling
GPCR Ligand SAR Studies
Positional fluorine isomer differentiation (meta vs para/ortho)
Electronic/steric receptor pocket mapping
Enantiopure CNS Research Intermediates
Defined exo-configuration (1S,5R,6S)
Stereospecific receptor activation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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